molecular formula C9H18N2 B7858142 N-(cyclobutylmethyl)-N-methylazetidin-3-amine

N-(cyclobutylmethyl)-N-methylazetidin-3-amine

Cat. No.: B7858142
M. Wt: 154.25 g/mol
InChI Key: DSTCNMNEJOODFZ-UHFFFAOYSA-N
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Description

N-(Cyclobutylmethyl)-N-methylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group and a cyclobutylmethyl moiety. Its compact structure combines the inherent ring strain of azetidine with the steric bulk of the cyclobutylmethyl group, making it a unique scaffold in medicinal chemistry. Computational NMR data (δ 1H/13C shifts) for this compound have been predicted via quantum chemical methods . The cyclobutylmethyl group may enhance lipophilicity and influence receptor binding compared to simpler alkyl-substituted azetidines.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-methylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(9-5-10-6-9)7-8-3-2-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTCNMNEJOODFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclobutyl-1-methylazetidin-3-amine

  • Structure : Differs by having a cyclobutyl group directly attached to the azetidine nitrogen instead of a cyclobutylmethyl chain.
  • Properties : Reduced steric hindrance compared to the target compound. The absence of a methylene spacer may decrease flexibility and alter interactions with hydrophobic binding pockets.
  • Spectral Data : Experimental NMR data are unavailable, but computed spectra suggest distinct chemical shifts for the azetidine protons due to electronic effects of the cyclobutyl group .

1-Butyl-N-ethyl-N-methylazetidin-3-amine

  • Structure : Features a linear butyl chain instead of the cyclobutylmethyl group.
  • Properties : Higher lipophilicity (predicted logP ~2.5 vs. ~2.0 for the target compound) due to the longer alkyl chain. The flexible butyl group may reduce target selectivity compared to the rigid cyclobutylmethyl substituent .

17-(Cyclobutylmethyl)-N-(4-methoxyphenyl)morphinan-3-amine

  • Structure : A morphinan derivative with a cyclobutylmethyl group and a methoxyphenyl substituent.
  • Pharmacology: Binds to opioid receptors (Ki < 100 nM for µ-opioid receptor) .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyrazole core with cyclopropyl and pyridinyl groups.
  • The pyridine ring enhances water solubility compared to the purely aliphatic target compound .

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Predicted logP Notable Properties
N-(Cyclobutylmethyl)-N-methylazetidin-3-amine Azetidine Cyclobutylmethyl, methyl ~2.0 High ring strain, moderate lipophilicity
N-Cyclobutyl-1-methylazetidin-3-amine Azetidine Cyclobutyl, methyl ~1.8 Reduced steric bulk, rigid
1-Butyl-N-ethyl-N-methylazetidin-3-amine Azetidine Butyl, ethyl ~2.5 High lipophilicity, flexible
17-(Cyclobutylmethyl)morphinan-3-amine Morphinan Cyclobutylmethyl, methoxy ~3.2 Opioid receptor affinity (µ, δ)
N-Cyclopropylpyrazole derivative Pyrazole Cyclopropyl, pyridinyl ~1.5 Enhanced solubility, metabolic stability

Pharmacological and Functional Insights

  • Receptor Binding : Cyclobutylmethyl groups are associated with enhanced binding to G-protein-coupled receptors (GPCRs) due to their balanced lipophilicity and rigidity. For example, cyclobutylmethyl-substituted morphinans show high opioid receptor affinity .
  • Metabolic Stability : Azetidines generally exhibit faster metabolic clearance than pyrrolidines due to ring strain, but the cyclobutylmethyl group may slow oxidation by cytochrome P450 enzymes compared to linear alkyl chains .

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